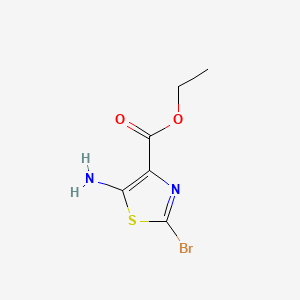
Ethyl 5-amino-2-bromothiazole-4-carboxylate
概要
説明
Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 5-amino-2-bromothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then brominated using bromine or a brominating agent to yield the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Ethyl 5-amino-2-bromothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
- Substituted thiazoles
- Nitro derivatives
- Amino derivatives
- Ester and amide derivatives
科学的研究の応用
Ethyl 5-amino-2-bromothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new drugs with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of ethyl 5-amino-2-bromothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
類似化合物との比較
- Ethyl 2-amino-5-methylthiazole-4-carboxylate
- Ethyl 2-amino-5-iodothiazole-4-carboxylate
- Ethyl 2-amino-5-chlorothiazole-4-carboxylate
Comparison: Ethyl 5-amino-2-bromothiazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its methyl, iodo, and chloro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
生物活性
Ethyl 5-amino-2-bromothiazole-4-carboxylate (C₆H₇BrN₂O₂S) is a heterocyclic compound characterized by a thiazole ring, which is known for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticonvulsant properties, and discusses various research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom at the 2-position, an amino group at the 5-position, and a carboxylate moiety at the 4-position. This configuration contributes to its unique reactivity and potential biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds with thiazole structures, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The presence of the thiazole ring enhances its interaction with microbial targets, potentially leading to inhibition of growth or cell death.
2. Anticonvulsant Activity
Preliminary studies have suggested that this compound may possess anticonvulsant properties. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems or ion channels, although further research is necessary to elucidate these pathways.
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for drug development | |
| Anticonvulsant | Preliminary evidence suggests efficacy in seizure models | |
| Binding Affinity | Studies indicate potential interactions with specific enzymes and receptors |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticonvulsant Activity
In animal models, this compound was tested for anticonvulsant effects using the maximal electroshock seizure test. The compound demonstrated a dose-dependent reduction in seizure duration, suggesting its potential as an anticonvulsant agent.
The biological activity of this compound is thought to be mediated through its interactions with biological targets such as enzymes and receptors. Molecular docking studies have indicated that it may bind to specific sites on these targets, influencing their activity and leading to therapeutic effects.
特性
IUPAC Name |
ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJIGUQUMOZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














